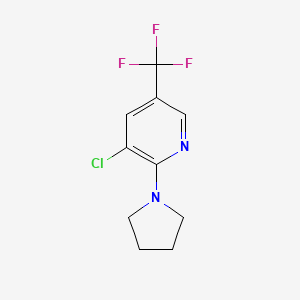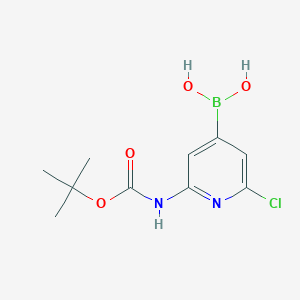![molecular formula C24H20O6 B2598942 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-55-0](/img/structure/B2598942.png)
8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound that belongs to the class of bichromenes This compound is characterized by its unique structure, which includes methoxy and prenyl groups attached to a bichromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the use of a methoxy-substituted chromene derivative, which undergoes a series of reactions to introduce the prenyl group and form the bichromene core. Key steps in the synthesis may include:
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Prenylation: Addition of the prenyl group through a Friedel-Crafts alkylation reaction using prenyl chloride and a Lewis acid catalyst.
Cyclization: Formation of the bichromene core via an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The methoxy and prenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bichromene core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies investigating the biological activities of bichromenes, including their antioxidant and anti-inflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Inducing Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares structural similarities with 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione but differs in the core structure (quinoline vs.
7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one: Another related compound with a chromene core, known for its anticancer and anti-inflammatory properties.
Uniqueness
The uniqueness of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione lies in its bichromene core, which imparts distinct biological activities and potential applications. Its combination of methoxy and prenyl groups further enhances its chemical reactivity and biological efficacy.
Propriétés
IUPAC Name |
8-methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSEZYGHMNDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598860.png)
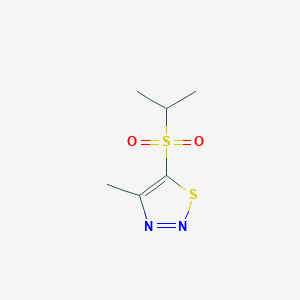
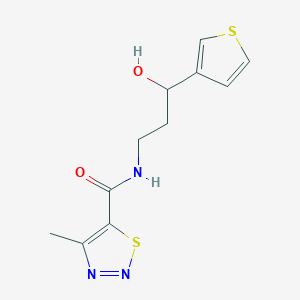
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2598866.png)
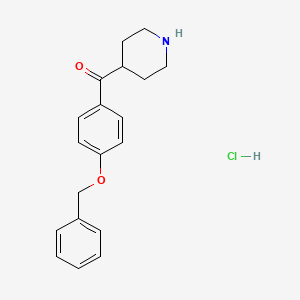
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)
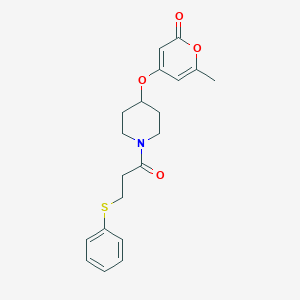
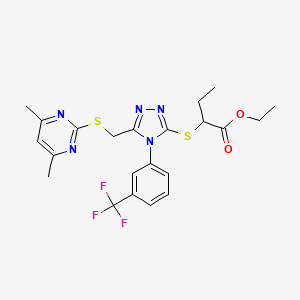
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2598878.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2598880.png)
